molecular formula C18H18N2O3 B1650018 3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one CAS No. 1103994-44-0

3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one

Cat. No.: B1650018
CAS No.: 1103994-44-0
M. Wt: 310.3
InChI Key: GCPNYWSAMHDFDQ-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one is a piperazinone derivative characterized by a 3-methyl group and a 4-phenoxybenzoyl substituent on the piperazin-2-one ring. The 4-phenoxybenzoyl moiety in this compound introduces a bulky aromatic group, which may influence lipophilicity, receptor binding, and metabolic stability.

Properties

IUPAC Name

3-methyl-4-(4-phenoxybenzoyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-13-17(21)19-11-12-20(13)18(22)14-7-9-16(10-8-14)23-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPNYWSAMHDFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101256299
Record name 3-Methyl-4-(4-phenoxybenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103994-44-0
Record name 3-Methyl-4-(4-phenoxybenzoyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1103994-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-(4-phenoxybenzoyl)-2-piperazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101256299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected with PhSH followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods for producing piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including antitumor and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Modifications at the 4-Position

The 4-position of the piperazinone ring is critical for modulating biological activity. Below is a comparative analysis of key analogs:

Compound Substituent at 4-Position Molecular Weight Key Features Biological Activity Reference
3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one 4-Phenoxybenzoyl Not reported Bulky aromatic group; high lipophilicity Not tested in provided evidence -
3-Methyl-4-(thiophene-2-carbonyl)piperazin-2-one Thiophene-2-carbonyl 224.28 Heterocyclic substituent; moderate lipophilicity No data reported
4-(4-Methoxybenzoyl)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]piperazin-2-one 4-Methoxybenzoyl + ethyl-piperazinyl 379.41 Methoxy group (electron-donating); extended side chain No cytotoxicity data provided
1-(3-Chloro-4-fluorophenyl)-3-methyl-4-(2-phenylacetyl)piperazin-2-one 2-Phenylacetyl + halogenated aryl ~363.82 Halogen atoms (Cl, F) enhance halogen bonding; phenylacetyl group Screening compound; activity not specified
MI-219 (Nutlin-3 analog) 4,5-Bis(4-chlorophenyl)-imidazole ~529.37 Chlorophenyl groups; imidazole bioisostere MDM2 inhibitor (reactivates p53 in cancer)
Key Observations:
  • Aromatic vs.
  • Bioisosteric Replacement: MI-219 () replaces the piperazinone with an imidazole ring, demonstrating how core modifications can shift mechanism (e.g., MDM2 inhibition) .

Cytotoxicity and Structure-Activity Relationships (SAR)

Piperazinone derivatives in and were evaluated against HT-29 (colon cancer) and A549 (lung cancer) cell lines.

  • Substituent Size: Bulky groups (e.g., phenoxybenzoyl) may improve membrane penetration but reduce solubility.
  • Polar Groups : Replacement of methoxy with amines (e.g., guanidine, thiourea) increased cytotoxicity in some analogs, suggesting polar interactions enhance activity .
  • Halogenation : Chloro/fluoro-substituted phenyl groups () often improve potency due to halogen bonding and metabolic stability .

Biological Activity

3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H18N2O2\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}_2

It features a piperazine core substituted with a methyl group and a phenoxybenzoyl moiety, which contributes to its biological activity.

Research indicates that 3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one exhibits various biological activities, primarily through the modulation of enzyme functions and cellular pathways. Notably, it has been observed to influence:

  • Protein Methylation : The compound affects the activity of protein arginine methyltransferases (PRMTs), which are crucial in regulating various cellular processes including gene expression and signal transduction .
  • Cell Migration : In cancer cell lines, this compound has shown potential in inhibiting cell migration, suggesting a role in cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that 3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one can effectively downregulate specific proteins associated with cancer progression. For instance, it has been reported to degrade CARM1 (a member of the PRMT family) selectively, leading to decreased methylation of its substrates and subsequent inhibition of cancer cell migration .

Table 1: Summary of In Vitro Findings

StudyCell LineConcentrationEffect Observed
MCF70.5 μMCARM1 degradation, reduced cell migration
BT4740.1 μMDecreased substrate methylation
MDA-MB-2310.1 μMInhibition of migration

In Vivo Studies

While in vitro studies provide valuable insights, in vivo studies are essential for understanding the full therapeutic potential of 3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one. Preliminary findings suggest that this compound may exhibit anti-tumor activity in animal models, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Case Study 1: Cancer Cell Lines

In a study involving various breast cancer cell lines (MCF7, BT474, MDA-MB-231), treatment with 3-Methyl-4-(4-phenoxybenzoyl)piperazin-2-one resulted in significant reductions in both CARM1 levels and the methylation status of its substrates. The results indicated that the compound's selective degradation capability could be harnessed for therapeutic applications in cancers driven by PRMT activity .

Case Study 2: Cytokine Production

Another investigation evaluated the impact of this compound on cytokine production in macrophage models. The results indicated that treatment led to altered cytokine profiles, suggesting potential immunomodulatory effects that could be beneficial in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.